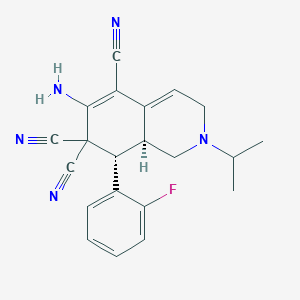![molecular formula C25H27N3O4S B11673477 N-phenyl-N-[4-({(2E)-2-[4-(propan-2-yloxy)benzylidene]hydrazinyl}carbonyl)benzyl]methanesulfonamide](/img/structure/B11673477.png)
N-phenyl-N-[4-({(2E)-2-[4-(propan-2-yloxy)benzylidene]hydrazinyl}carbonyl)benzyl]methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-phenyl-N-[4-({(2E)-2-[4-(propan-2-yloxy)benzylidene]hydrazinyl}carbonyl)benzyl]methanesulfonamide: is a complex organic compound characterized by its unique structure, which includes a phenyl group, a benzylidene hydrazine moiety, and a methanesulfonamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-N-[4-({(2E)-2-[4-(propan-2-yloxy)benzylidene]hydrazinyl}carbonyl)benzyl]methanesulfonamide typically involves multiple steps:
Formation of the Benzylidene Hydrazine Moiety: This step involves the condensation of 4-(propan-2-yloxy)benzaldehyde with hydrazine to form the benzylidene hydrazine intermediate.
Coupling with Phenyl Group: The intermediate is then coupled with a phenyl group through a nucleophilic substitution reaction.
Introduction of the Methanesulfonamide Group: Finally, the methanesulfonamide group is introduced through a sulfonation reaction using methanesulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylidene hydrazine moiety.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The phenyl and benzylidene groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed under various conditions.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Alcohols are the primary products.
Substitution: Depending on the substituents, various substituted derivatives of the original compound are formed.
科学的研究の応用
N-phenyl-N-[4-({(2E)-2-[4-(propan-2-yloxy)benzylidene]hydrazinyl}carbonyl)benzyl]methanesulfonamide has several research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in biochemical assays to study enzyme interactions and inhibition mechanisms.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylidene hydrazine moiety can form hydrogen bonds and hydrophobic interactions with active sites, leading to inhibition or modulation of enzyme activity. The methanesulfonamide group can enhance the compound’s solubility and bioavailability.
類似化合物との比較
Similar Compounds
- N-phenyl-N-[4-({(2E)-2-[4-(diethylamino)benzylidene]hydrazinyl}carbonyl)phenyl]propanamide
- Phenyl-2-propanone
Uniqueness
N-phenyl-N-[4-({(2E)-2-[4-(propan-2-yloxy)benzylidene]hydrazinyl}carbonyl)benzyl]methanesulfonamide is unique due to its combination of a benzylidene hydrazine moiety and a methanesulfonamide group, which imparts distinct chemical reactivity and potential biological activity. This combination is not commonly found in other similar compounds, making it a valuable subject for further research and development.
特性
分子式 |
C25H27N3O4S |
|---|---|
分子量 |
465.6 g/mol |
IUPAC名 |
4-[(N-methylsulfonylanilino)methyl]-N-[(E)-(4-propan-2-yloxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C25H27N3O4S/c1-19(2)32-24-15-11-20(12-16-24)17-26-27-25(29)22-13-9-21(10-14-22)18-28(33(3,30)31)23-7-5-4-6-8-23/h4-17,19H,18H2,1-3H3,(H,27,29)/b26-17+ |
InChIキー |
ODHCVMYXPPSURO-YZSQISJMSA-N |
異性体SMILES |
CC(C)OC1=CC=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)CN(C3=CC=CC=C3)S(=O)(=O)C |
正規SMILES |
CC(C)OC1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)CN(C3=CC=CC=C3)S(=O)(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4Z)-4-{2-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzylidene}-1-phenylpyrazolidine-3,5-dione](/img/structure/B11673405.png)

![(2-{[2-(Benzothiazol-2-ylsulfanyl)-acetyl]-hydrazonomethyl}-phenoxy)-acetic acid](/img/structure/B11673421.png)

![2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11673430.png)

![N'-[(Z)-(2-Bromophenyl)methylidene]pyridine-2-carbohydrazide](/img/structure/B11673441.png)
![N-(4,6-Di-piperidin-1-yl-[1,3,5]triazin-2-yl)-N'-(2-methoxy-3-nitro-benzylidene)-hydrazine](/img/structure/B11673446.png)
![N'-[(Z)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]furan-2-carbohydrazide](/img/structure/B11673454.png)

![(5E)-5-[4-(benzyloxy)-5-methoxy-2-nitrobenzylidene]-1-(4-tert-butylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11673469.png)
![(1-Amino-8,8-dimethyl-5-morpholino-8,9-dihydro-6H-thieno[2,3-B]thiopyrano[4,3-D]pyridin-2-YL)(phenyl)methanone](/img/structure/B11673483.png)
![2-{3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-methoxyphenyl}-3-(4-fluorophenyl)-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B11673491.png)

